molecular formula C19H21NO3 B6031252 N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide

Cat. No. B6031252
M. Wt: 311.4 g/mol
InChI Key: RDBVCDWFQZPRHX-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide, also known as CBPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBPP belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In

Scientific Research Applications

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In particular, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to exhibit antimicrobial effects against a range of bacterial and fungal pathogens.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory effects. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to exhibit antimicrobial effects against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and good yields. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for exploring the mechanisms of cancer cell growth, inflammation, and microbial pathogenesis. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully explored.

Future Directions

There are several future directions for research on N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, studies exploring the pharmacokinetics and pharmacodynamics of this compound in vivo are needed to better understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide involves the reaction of 4-hydroxyphenylacetic acid with cyclobutanone to form the corresponding cyclobutyl ketone. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to form the final product, this compound. The synthesis method has been optimized to yield a high purity product with good yields.

properties

IUPAC Name

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-15-10-8-13(9-11-15)17(16-6-1-2-7-18(16)22)12-19(23)20-14-4-3-5-14/h1-2,6-11,14,17,21-22H,3-5,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBVCDWFQZPRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CC(C2=CC=C(C=C2)O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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